Fosaprepitant Morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fosaprepitant Morpholine is an intravenous prodrug of aprepitant, which is used primarily as an antiemetic to prevent nausea and vomiting associated with chemotherapy. It is rapidly converted to aprepitant in the body, which then acts as a neurokinin-1 receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosaprepitant Morpholine is synthesized through a series of chemical reactions that involve the formation of its morpholine ring and the attachment of various functional groups. The synthesis typically involves the use of reagents such as sodium chloride and dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In industrial settings, this compound is produced as a lyophilized powder for solution for infusion. The production process includes reconstitution with sodium chloride solution and subsequent dilution to achieve the desired concentration for intravenous administration .

Chemical Reactions Analysis

Types of Reactions

Fosaprepitant Morpholine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include dimethylformamide (DMF) and sodium chloride. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .

Major Products Formed

The major product formed from these reactions is aprepitant, which is the active form of this compound. Aprepitant acts as a neurokinin-1 receptor antagonist, preventing nausea and vomiting .

Scientific Research Applications

Fosaprepitant Morpholine has a wide range of scientific research applications, including:

Chemistry: Used in the study of neurokinin-1 receptor antagonists and their chemical properties.

Biology: Investigated for its role in blocking substance P neurokinins, which are involved in the body’s response to stress and pain.

Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting (CINV) in cancer patients

Industry: Utilized in the production of antiemetic drugs and in research related to emesis prevention.

Mechanism of Action

Fosaprepitant Morpholine works by blocking the actions of substance P neurokinins in the brain, which are responsible for causing nausea and vomiting. Once administered, it is rapidly converted to aprepitant, which then binds to neurokinin-1 receptors in the brain, preventing the activation of these receptors and thereby reducing the incidence of nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

Aprepitant: The active form of Fosaprepitant Morpholine, used for the same antiemetic purposes.

Netupitant: Another neurokinin-1 receptor antagonist used to prevent CINV.

Rolapitant: Similar in function to aprepitant and netupitant, used for the prevention of CINV

Uniqueness

This compound is unique in its rapid conversion to aprepitant upon administration, providing a quick onset of action. Its intravenous form allows for controlled dosing and immediate effect, making it particularly useful in clinical settings where rapid antiemetic action is required .

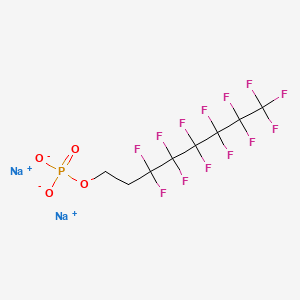

Properties

CAS No. |

170902-80-4 |

|---|---|

Molecular Formula |

C20H18F7NO2 |

Molecular Weight |

437.4 g/mol |

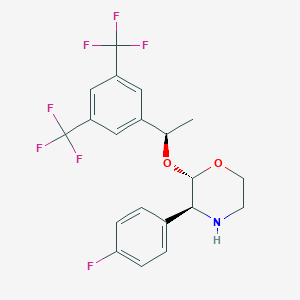

IUPAC Name |

(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |

InChI |

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18+/m1/s1 |

InChI Key |

AFBDSAJOMZYQAI-VQTKTOELSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)

![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)

![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)

![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)

![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)

![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)